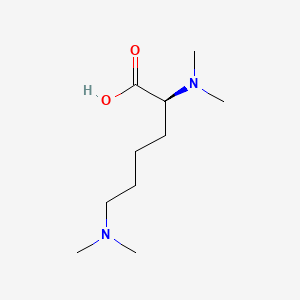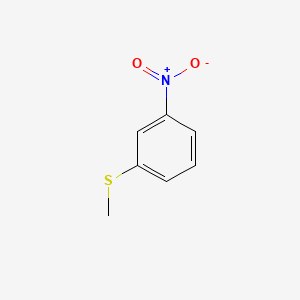
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid
Vue d'ensemble
Description
“3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” is a complex organic compound. It likely contains a benzene ring due to the presence of the term “benzyloxy” and “phenyl” in its name. The “3-oxo” suggests the presence of a carbonyl group (C=O), and “propanoic acid” indicates a three-carbon chain ending with a carboxylic acid group (COOH) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy and phenyl groups, the formation of the carbonyl group, and the creation of the propanoic acid chain. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, and oxygen atoms. The benzyloxy and phenyl groups suggest the presence of benzene rings, which are hexagonal rings of carbon atoms with alternating single and double bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of the carbonyl and carboxylic acid groups suggests that it could participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid: is potentially useful in the Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, utilizing palladium catalysis and organoboron reagents . The compound’s structure could provide a stable, functional group-tolerant reagent that can be applied under mild reaction conditions.
Boron Reagent Research
The compound could be a precursor for the synthesis of boron reagents, such as those used in the Suzuki–Miyaura coupling, due to its benzyloxy group which is a common moiety in phenylboronic acids .
Each of these applications leverages the unique chemical structure of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid to fulfill specific roles in scientific research, showcasing the compound’s versatility in various fields of study. <|\im_end|>
Now, let’s proceed with the next steps! <|im_continue|> OP The detailed analysis of : Now, let’s proceed with the next steps! <|im_continue|> OP: The detailed analysis of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid and its potential applications in scientific research is as follows:
Suzuki–Miyaura Cross-Coupling
In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a prominent method for creating carbon-carbon bonds3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid could be investigated as a novel reagent in this reaction due to its potential stability and functional group tolerance, which are crucial for the success of such couplings .
Boronic Acid Derivatives
Given its structural similarity to phenylboronic acids, this compound could be a precursor for the synthesis of boronic acid derivatives, which are valuable in various chemical reactions, including cross-coupling reactions .
Mécanisme D'action
Target of Action
Compounds like “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” often target enzymes or receptors in the body. The specific targets depend on the structure of the compound and the conditions in the body .
Mode of Action
The compound may interact with its targets by binding to them, which can inhibit or enhance the target’s function. The exact mode of action would depend on the specific biochemical properties of “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” and its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might influence metabolic pathways, signal transduction pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” would depend on its mode of action and the biochemical pathways it affects. It might lead to changes in cellular function, gene expression, or cell survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid" .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-oxo-2-phenyl-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBAHMROFICXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885312 | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25774-02-1 | |
| Record name | 1-(Phenylmethyl) 2-phenylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25774-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025774021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl hydrogen phenylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)





